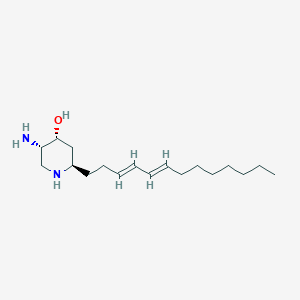![molecular formula C27H38FNO2Si B019175 (E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal CAS No. 124863-84-9](/img/structure/B19175.png)
(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal
Descripción general
Descripción
This compound belongs to a class of chemicals that exhibit significant interest in organic synthesis and materials science due to their structural complexity and potential applications. The tert-butyldimethylsilyloxymethyl and diisopropyl groups suggest it has been designed for specific reactivity or stability, possibly as an intermediate in pharmaceutical synthesis or material science.
Synthesis Analysis
Synthetic approaches towards complex molecules often involve multi-step reactions, starting from simpler molecules. For instance, Pomeisl et al. (2007) describe the synthesis of 3-fluorofuran-2(5H)-ones, demonstrating advanced techniques such as Z/E photoisomerisation and cyclisation, relevant for constructing pyridyl and fluorophenyl frameworks (Pomeisl et al., 2007).
Molecular Structure Analysis
Characterization of molecular structure is crucial for understanding compound properties. Çolak et al. (2021) used FTIR, NMR, and X-ray crystallography for such analysis, highlighting the importance of these techniques in detailing molecular geometry and electronic structure (Çolak et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving fluorophenyl groups often include nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atom. The presence of tert-butyldimethylsilyloxymethyl and diisopropyl groups could influence reactivity through steric hindrance and electronic effects, affecting both the rate and selectivity of reactions.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are influenced by the molecular structure. For instance, the presence of bulky tert-butyl and silyl groups can affect solubility and melting points, making the compound more lipophilic or altering its phase transition temperatures.
Chemical Properties Analysis
The chemical stability, reactivity, and interactions of this compound can be analyzed through spectroscopic methods (FTIR, NMR) and computational chemistry (DFT analyses). These properties are paramount in predicting behavior in various environments and reactions. For example, Hermann and Brückner (2018) discuss the influence of silver catalysis on the reactivity of similar compounds, showcasing how metal ions can mediate chemical transformations (Hermann & Brückner, 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Complex molecules often serve as building blocks or intermediates in the synthesis of more complicated compounds. For example, the synthesis of 3-Fluorofuran-2(5H)-ones involves transformations of (E)- and (Z)-2-fluoroalk-2-enoates, indicating the significance of precise chemical modifications for generating novel fluorinated building blocks with potential applications in material science and pharmaceuticals (Pomeisl et al., 2007). Similarly, the stereocontrol in reactions of alk-2-enylstannanes with aldehydes highlights advanced techniques for achieving desired molecular configurations, essential for synthesizing compounds with specific biological or physical properties (Thomas & Tray, 2019).
Biological Evaluation
The study of molecular structures also extends to evaluating their biological activities. For instance, the exploration of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones reveals their potential as antifungal and antimycobacterial agents, providing a foundation for developing new treatments for infectious diseases (Opletalová et al., 2006). Such studies underscore the importance of chemical synthesis in drug discovery and development.
Catalysis and Material Science
Complex molecules often find applications in catalysis, where their unique structures can facilitate or enhance chemical reactions. The investigation into the activation of C-H bonds by Pt(II) complexes, for example, demonstrates the role of molecular design in developing more efficient catalysts for organic synthesis, with implications for industrial processes and environmental sustainability (Crosby et al., 2009).
Propiedades
IUPAC Name |
(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38FNO2Si/c1-18(2)25-22(11-10-16-30)24(20-12-14-21(28)15-13-20)23(26(29-25)19(3)4)17-31-32(8,9)27(5,6)7/h10-16,18-19H,17H2,1-9H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJYACIUGGXNTO-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38FNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate](/img/structure/B19094.png)
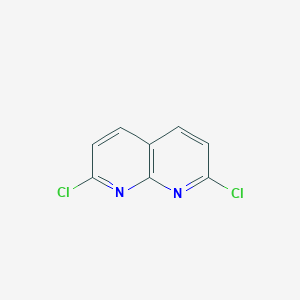
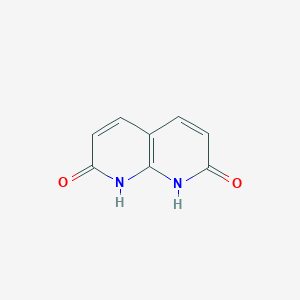
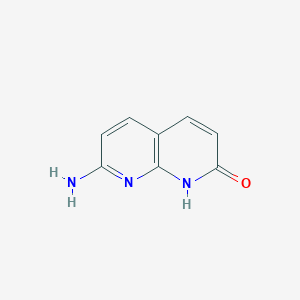
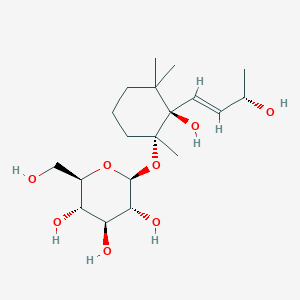
![3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B19109.png)
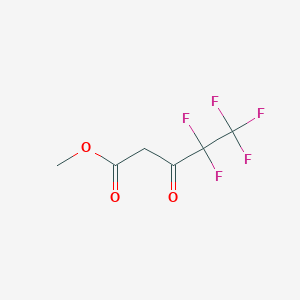
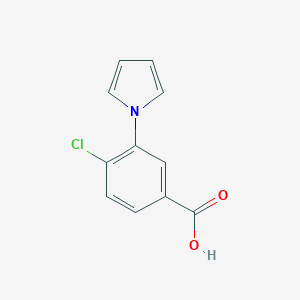
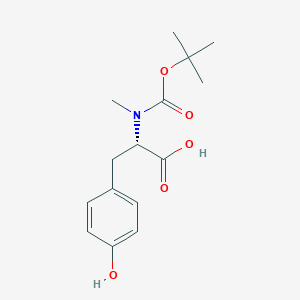
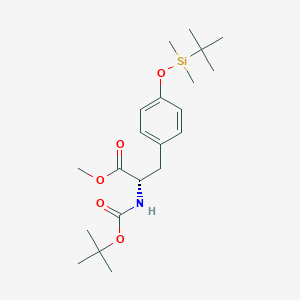
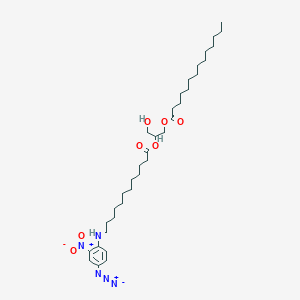
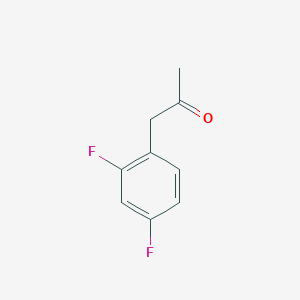
![(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)
